molecular formula C29H37Cl2F2N3NaO12P B12369946 sodium;2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2S)-1,4-bis[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-2-bicyclo[2.2.2]octanyl]oxymethyl hydrogen phosphate CAS No. 2945073-88-9

sodium;2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2S)-1,4-bis[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-2-bicyclo[2.2.2]octanyl]oxymethyl hydrogen phosphate

Cat. No.: B12369946
CAS No.: 2945073-88-9
M. Wt: 782.5 g/mol
InChI Key: RQOVFRFZOGXABE-IPMISBIPSA-M
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Description

Sodium;2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2S)-1,4-bis[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-2-bicyclo[2.2.2]octanyl]oxymethyl hydrogen phosphate is a complex chemical compound with diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and its ability to participate in a wide range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2S)-1,4-bis[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-2-bicyclo[2.2.2]octanyl]oxymethyl hydrogen phosphate involves multiple steps. One common method involves the reaction of 2-amino-2-(hydroxymethyl)propane-1,3-diol with various reagents to form the desired product. The reaction conditions typically include controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and continuous monitoring to ensure consistent quality. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Sodium;2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2S)-1,4-bis[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-2-bicyclo[2.2.2]octanyl]oxymethyl hydrogen phosphate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of sodium;2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2S)-1,4-bis[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-2-bicyclo[2.2.2]octanyl]oxymethyl hydrogen phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2S)-1,4-bis[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-2-bicyclo[2.2.2]octanyl]oxymethyl hydrogen phosphate is unique due to its complex structure and multifunctional properties. Its ability to participate in diverse chemical reactions and its wide range of applications make it a valuable compound in various fields .

Biological Activity

The compound sodium;2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2S)-1,4-bis[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-2-bicyclo[2.2.2]octanyl]oxymethyl hydrogen phosphate, commonly referred to as a complex derivative of Tris and a bicyclic amine, exhibits significant biological activity that warrants detailed examination. This article explores its biological mechanisms, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

This compound is a hybrid molecule that combines elements of Tris (a common buffering agent) with a bicyclic structure containing chlorofluorophenoxy groups. The presence of hydroxymethyl and amino functional groups contributes to its reactivity and biological interactions.

Key Properties:

  • Molecular Weight: Not specified in the sources.
  • pH Stability: Effective buffering capacity in biological systems.
  • Solubility: Generally soluble in aqueous solutions, facilitating its use in biological assays.

The biological activity of this compound can be attributed to several mechanisms:

  • Buffering Capacity: As a derivative of Tris, it effectively maintains pH stability in biochemical assays and cell cultures, which is critical for enzyme activity and cellular processes .
  • Enzyme Interaction: The hydroxyamino group can form hydrogen bonds with enzyme active sites, potentially modulating enzyme activity or inhibiting certain biochemical pathways .
  • Receptor Binding: The complex structure may interact with specific receptors in cellular membranes, influencing signal transduction pathways.

Antimicrobial Properties

Research indicates that derivatives similar to this compound exhibit antimicrobial activity. For instance, compounds with chlorofluorophenoxy groups have shown effectiveness against various bacterial strains by disrupting their cellular processes .

Cytotoxicity Studies

Toxicological assessments reveal that while the compound is generally well-tolerated at therapeutic doses, high concentrations can lead to liver histopathological changes in animal models. Studies have indicated transient effects such as increased urine output and mild metabolic disturbances at elevated dosages .

Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of similar compounds against Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, suggesting potential use in clinical settings for infection control .

Study 2: Toxicological Assessment

In a chronic toxicity study involving rodents, the compound was administered at varying doses over several weeks. The findings indicated no significant long-term adverse effects at lower doses (up to 500 mg/kg/day), although higher doses resulted in liver lesions and metabolic disruptions .

Comparative Analysis

Characteristic Sodium Compound Tris Bicyclic Amines
Buffering CapacityHighHighModerate
Antimicrobial ActivityYesLimitedVaries
CytotoxicityLow at therapeutic dosesLowModerate
SolubilityGoodExcellentVariable

Properties

CAS No.

2945073-88-9

Molecular Formula

C29H37Cl2F2N3NaO12P

Molecular Weight

782.5 g/mol

IUPAC Name

sodium;2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2S)-1,4-bis[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-2-bicyclo[2.2.2]octanyl]oxymethyl hydrogen phosphate

InChI

InChI=1S/C25H27Cl2F2N2O9P.C4H11NO3.Na/c26-17-3-1-15(9-19(17)28)37-12-22(32)30-24-5-7-25(8-6-24,21(11-24)39-14-40-41(34,35)36)31-23(33)13-38-16-2-4-18(27)20(29)10-16;5-4(1-6,2-7)3-8;/h1-4,9-10,21H,5-8,11-14H2,(H,30,32)(H,31,33)(H2,34,35,36);6-8H,1-3,5H2;/q;;+1/p-1/t21-,24?,25?;;/m0../s1

InChI Key

RQOVFRFZOGXABE-IPMISBIPSA-M

Isomeric SMILES

C1CC2(CCC1(C[C@@H]2OCOP(=O)(O)[O-])NC(=O)COC3=CC(=C(C=C3)Cl)F)NC(=O)COC4=CC(=C(C=C4)Cl)F.C(C(CO)(CO)N)O.[Na+]

Canonical SMILES

C1CC2(CCC1(CC2OCOP(=O)(O)[O-])NC(=O)COC3=CC(=C(C=C3)Cl)F)NC(=O)COC4=CC(=C(C=C4)Cl)F.C(C(CO)(CO)N)O.[Na+]

Origin of Product

United States

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